molecular formula C18H21FN2O2S B4841484 1-(2-fluorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide

1-(2-fluorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide

Cat. No. B4841484
M. Wt: 348.4 g/mol
InChI Key: ACJYYQOXIMQWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that plays a crucial role in cancer cell survival. Venetoclax has shown promising results in clinical trials for the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). In

Mechanism of Action

1-(2-fluorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide selectively binds to BCL-2 protein, which prevents its interaction with pro-apoptotic proteins, such as BIM. This results in the induction of apoptosis in cancer cells that overexpress BCL-2. This compound has a high affinity for BCL-2, which allows it to selectively target cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells that overexpress BCL-2. This results in the shrinkage of tumors and the elimination of cancer cells. This compound has also been shown to have a favorable safety profile, with minimal toxicity to normal cells.

Advantages and Limitations for Lab Experiments

1-(2-fluorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide has several advantages for lab experiments, including its high selectivity for BCL-2, which allows for the selective targeting of cancer cells. This compound has also been shown to have a favorable safety profile, which makes it a promising candidate for clinical development. However, this compound has some limitations, including its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are several future directions for 1-(2-fluorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide research, including the development of new formulations and dosing regimens. There is also a need to better understand the mechanisms of resistance to this compound and to develop strategies to overcome resistance. Furthermore, there is a need to explore the potential of this compound in combination with other drugs for the treatment of various types of cancer. Finally, there is a need to explore the potential of this compound in other diseases, such as autoimmune disorders.

Scientific Research Applications

1-(2-fluorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. In CLL, this compound has shown remarkable efficacy as a single agent and in combination with other drugs. In AML, this compound has demonstrated promising results in combination with chemotherapy. This compound has also shown activity in other hematological malignancies, such as multiple myeloma and non-Hodgkin lymphoma.

properties

IUPAC Name

1-(2-fluorophenyl)-N-[(4-pyrrolidin-1-ylphenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2S/c19-18-6-2-1-5-16(18)14-24(22,23)20-13-15-7-9-17(10-8-15)21-11-3-4-12-21/h1-2,5-10,20H,3-4,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJYYQOXIMQWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CNS(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-fluorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide
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1-(2-fluorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide
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1-(2-fluorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide
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1-(2-fluorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide
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1-(2-fluorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide
Reactant of Route 6
1-(2-fluorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide

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